molecular formula C34H27BrO9 B085385 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide CAS No. 14218-11-2

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Cat. No. B085385
CAS RN: 14218-11-2
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-RLXMVLCYSA-N
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Description

Synthesis Analysis

This compound can be prepared from 1,2,3,6-tetra-O-benzoyl-D-glucopyranose through different bromination methods. These methods involve the conversion of the glucopyranose to its bromide counterpart, with reactivity influenced by the protective benzoyl groups attached to the sugar molecule. The process is highly sensitive to the conditions, including the bromination agent and solvent used, which directly affect the yield and purity of the product (Wadsworth, Schroeder, & Green, 1968).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is characterized by its benzoyl-protected glucopyranose backbone with a bromine atom at a strategic position, allowing for nucleophilic attack in subsequent synthesis steps. The structure's conformation and electronic distribution are crucial for its reactivity, particularly in glycosylation reactions where the formation of glycosidic bonds is essential (Turney et al., 2019).

Scientific Research Applications

Synthesis Applications

  • Improved Synthesis Approaches : Tetra-O-benzyl-α-D-glucopyranosyl bromide, a derivative of 2,3,4,6-tetra-o-benzoyl-alpha-d-glucopyranosyl bromide, is employed in improved synthesis approaches for cholesteryl glucopyranosides. These approaches demonstrate high yields and avoid orthoester formation (Presser, Kunert, & Pötschger, 2006).

  • Glycosylation of Pyrazole Derivatives : 2,3,4,6-Tetra-O-acyl-α-D-glucopyranosyl bromide is effectively used in the glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one derivatives. This process results in high yields of glycosylated pyrazole derivatives, showcasing its efficiency in synthetic organic chemistry (Kobayashi et al., 2016).

  • Novel Synthesis of Glyco-conjugates : The compound aids in the novel synthesis of thiazol-2(3H)-imine-linked glycoconjugates. The methodology is advantageous for its simplicity, mild reaction conditions, and high yields (Zhou et al., 2008).

Chemical Properties and Characterization

  • Study of Conformations : The crystal structures of compounds derived from 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl and β-D-glucopyranose are studied to evaluate the effects of O-benzoylation on bond lengths, angles, and torsion angles. This research helps understand the conformational properties of these derivatives (Turney et al., 2019).

  • NMR and Conformational Studies : NMR and conformational studies of fucoidan fragments, including derivatives of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide, provide insights into the effect of benzoyl groups on stereoselectivity in glycosylation. This research offers valuable information for the chemical modification of sugars (Gerbst et al., 2001).

Applications in Medical Research

  • Glycosidase Inhibition Studies : The compound's derivatives are studied as inhibitors for hepatic glycosidases. Such studies are crucial for understanding the enzymatic processes and potential therapeutic applications (El din Awad, Attia, & El Ashry, 2004).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-RLXMVLCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

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